molecular formula C14H11NO5S B495275 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid CAS No. 664322-43-4

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B495275
CAS No.: 664322-43-4
M. Wt: 305.31g/mol
InChI Key: CUODTAWCYUYGQR-UHFFFAOYSA-N
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Description

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound that features both phenolic and nicotinic acid moieties. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps. One common method starts with the preparation of the 3,4-dihydroxyphenyl derivative, which is then reacted with a nicotinic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .

Scientific Research Applications

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The nicotinic acid moiety may interact with specific receptors or enzymes, modulating various biological processes. These interactions can lead to a range of effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is unique due to its combined phenolic and nicotinic acid moieties, which confer a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUODTAWCYUYGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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